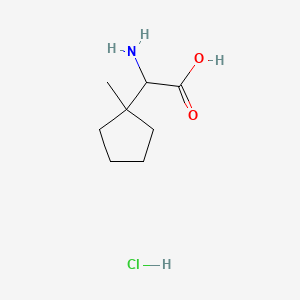
4-(1-Aminoethyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Dopamine can be synthesized through several methods. One common synthetic route involves the hydroxylation of tyrosine to form L-DOPA, which is then decarboxylated to produce dopamine . This process typically requires the enzyme tyrosine hydroxylase for the hydroxylation step and DOPA decarboxylase for the decarboxylation step.
Industrial Production Methods
Industrial production of dopamine often involves the microbial fermentation of tyrosine or the chemical synthesis from catechol and ethylene diamine. The reaction conditions usually include controlled pH, temperature, and the presence of specific catalysts to ensure high yield and purity .
化学反応の分析
Types of Reactions
Dopamine undergoes various chemical reactions, including:
Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further react to form neuromelanin.
Reduction: Reduction of dopamine is less common but can occur under specific conditions.
Substitution: Dopamine can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as acyl chlorides and alkyl halides are often used in substitution reactions.
Major Products
Oxidation: Dopamine quinone and neuromelanin.
Reduction: Reduced dopamine derivatives.
Substitution: Various N-substituted dopamine derivatives.
科学的研究の応用
Dopamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other catecholamines and various organic compounds.
Biology: Studied for its role in neurotransmission and its effects on behavior and mood.
Medicine: Used in the treatment of conditions like Parkinson’s disease and heart failure.
Industry: Employed in the production of certain polymers and as a stabilizer in various chemical processes.
作用機序
Dopamine exerts its effects by binding to dopamine receptors, which are G-protein-coupled receptors located on the surface of neurons. This binding triggers a cascade of intracellular events that modulate neuronal activity and neurotransmitter release. The primary pathways involved include the nigrostriatal, mesolimbic, and mesocortical pathways .
類似化合物との比較
Similar Compounds
Catechol: 1,2-dihydroxybenzene, a precursor to dopamine.
Norepinephrine: Another catecholamine neurotransmitter with similar functions but different receptor affinities.
Epinephrine: A catecholamine involved in the fight-or-flight response.
Uniqueness
Dopamine is unique due to its specific role in reward and motivation pathways, which are not as prominently influenced by other catecholamines. Its ability to cross the blood-brain barrier and its involvement in a wide range of physiological processes make it a critical compound in both research and clinical settings .
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
4-(1-aminoethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H11NO2/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5,10-11H,9H2,1H3 |
InChIキー |
LZCUUHPBCGKQAH-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C=C1)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


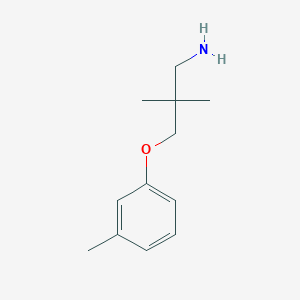


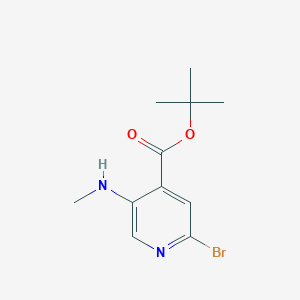
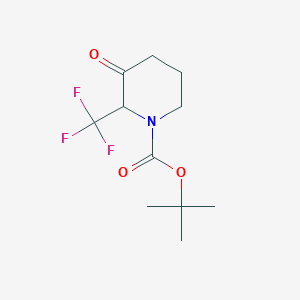
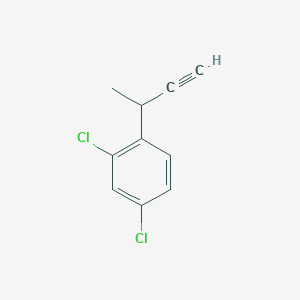
![(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13519299.png)
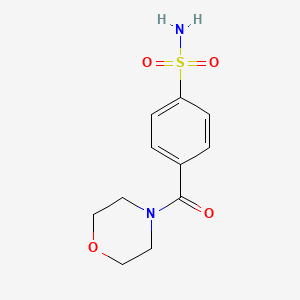


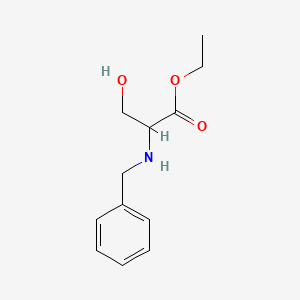
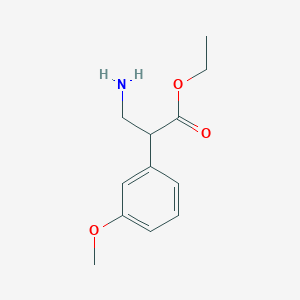
![2-cyano-N-[4-(4-fluoro-1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylacetamide](/img/structure/B13519344.png)
